molecular formula C10H11F3N2O2S B1444951 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate CAS No. 1479623-29-4

2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B1444951
CAS No.: 1479623-29-4
M. Wt: 280.27 g/mol
InChI Key: SDIIGQNLKNLRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a tetrahydrobenzothiazole core, a privileged structure in pharmacology, fused with a carbamate moiety. The inclusion of the 2,2,2-trifluoroethyl group can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for developing novel bioactive molecules . While specific biological data for this exact compound is not widely published in the available literature, its structure suggests potential as a key intermediate. Researchers can leverage this compound to synthesize diverse libraries for high-throughput screening or to develop targeted probes, particularly for exploring receptors and enzymes known to interact with related heterocyclic systems . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIIGQNLKNLRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate typically involves the formation of a carbamate linkage between the amine group of the tetrahydrobenzothiazole and a 2,2,2-trifluoroethyl carbamoyl source. Key approaches include:

Preparation of the Tetrahydrobenzothiazole Intermediate

The tetrahydro-1,3-benzothiazole core is generally prepared or sourced as the amine precursor. This intermediate is crucial for subsequent carbamate formation. Literature shows examples of related thiazole carbamates prepared by:

  • Treating 2-amino-6-bromothiazole derivatives with di-tert-butyl dicarbonate in the presence of base and DMAP catalyst, followed by purification steps involving chromatography and trituration to yield carbamate-protected thiazoles with yields around 49%.
  • Using cesium carbonate as a base in THF solvent at moderate temperatures (~50–55°C) to facilitate coupling reactions with various substituted oxathiazolidine derivatives, achieving yields from 43% to 74%.

The introduction of the 2,2,2-trifluoroethyl group into the carbamate is achieved by reacting the amine intermediate with trifluoroethyl chloroformate or related activated esters. Key points include:

  • The reaction is often carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
  • Reaction temperatures are maintained typically between 0°C and room temperature to control reactivity and selectivity.
  • Catalysts or coupling agents such as DMAP or triphenylphosphine combined with diethyl azodicarboxylate (Mitsunobu conditions) can be employed to enhance yields and reaction rates.
  • Typical reaction times range from several hours to overnight (e.g., 15 hours at 20°C under Mitsunobu conditions).

Representative Reaction Conditions and Yields

Step / Compound Description Reaction Conditions Yield (%) Notes
Carbamate protection of 5-bromo-thiazol-2-yl amine with di-tert-butyl dicarbonate NaHCO3 base, DMAP catalyst, tert-butyl alcohol solvent, reflux and room temperature, multiple additions of reagent 49 Purification by chromatography and trituration; cream solid obtained
Coupling with oxathiazolidine derivatives in THF with cesium carbonate 55°C for 1–2 hours 43–74 Silica gel chromatography purification; white solid products
Mitsunobu reaction for carbamate formation Triphenylphosphine, diethyl azodicarboxylate, dry THF, 20°C, 15 h 86 Brown oil product; purification by flash chromatography
Nitration of trifluoroethyl ketone derivatives Nitric acid in dichloromethane or trifluoroacetic acid, 0–20°C 81–94 Followed by quenching, filtration, and recrystallization; cream to yellow solids

These conditions and yields are indicative of the types of reactions applicable to related carbamate and trifluoroethyl derivatives, providing a framework for the target compound synthesis.

Mechanistic Insights

  • The carbamate bond formation proceeds via nucleophilic attack of the amine nitrogen on an activated carbonyl species, such as trifluoroethyl chloroformate.
  • Catalysts like DMAP act as nucleophilic acyl transfer agents, increasing the electrophilicity of the carbonyl carbon and facilitating carbamate formation.
  • Mitsunobu conditions allow inversion of stereochemistry at the reacting center and are useful when direct carbamate formation is challenging.
  • In nitration steps relevant to trifluoroethyl ketones, electrophilic aromatic substitution occurs under controlled low temperatures to maintain selectivity and prevent decomposition.

Summary Table of Preparation Methods

Method Key Reagents / Catalysts Solvent Temperature Time Yield (%) Notes
Carbamate protection with Boc2O Di-tert-butyl dicarbonate, DMAP, NaHCO3 tert-butyl alcohol Reflux to RT 16–20 h ~49 Chromatography purification
Coupling with oxathiazolidine Cesium carbonate THF 50–55°C 1–2 h 43–74 Silica gel chromatography
Mitsunobu reaction Triphenylphosphine, diethyl azodicarboxylate Dry THF 20°C 15 h 86 Flash chromatography purification
Nitration of trifluoroethyl ketones Nitric acid, trifluoroacetic acid CH2Cl2, TFA 0–20°C 2–24 h 81–94 Quenching with water, filtration, recrystallization

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Tetrahydrobenzothiazole Carbamates

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate Ethyl group instead of trifluoroethyl; methyl substitution at C6 C₁₁H₁₆N₂O₂S 240.32 Intermediate in agrochemical synthesis; higher lipophilicity
3-[(4-Methoxyphenyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanoic acid Propanoic acid substituent; methoxyphenyl amino group C₁₉H₂₂N₂O₃S 358.46 Plant growth regulation; potential bioactive agent
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl on benzothiazole; acetamide instead of carbamate C₁₆H₁₁F₃N₂OS 336.33 Pharmaceutical candidate; enhanced electrophilicity
Key Observations:

Substituent Effects: The trifluoroethyl carbamate group in the target compound contrasts with the ethyl carbamate in the analogue from . The trifluoroethyl group increases electronegativity and metabolic resistance compared to ethyl, which may enhance stability in biological systems.

The trifluoromethyl group on the benzothiazole ring in further enhances electron deficiency, possibly improving target selectivity. The propanoic acid derivative () introduces a carboxylic acid group, increasing water solubility and enabling ionic interactions in biological systems.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods described in , which employ carbamate-protecting groups (e.g., benzyl or tert-butyl carbamate) to stabilize intermediates.
  • Analogues like the ethyl carbamate () are synthesized via nucleophilic substitution reactions, as seen in , where ethyl chloroformate reacts with amines to form carbamates.

Biological Activity

2,2,2-Trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate (CAS No. 1479623-29-4) is a synthetic compound with potential biological applications. Its unique chemical structure includes a trifluoroethyl group and a benzothiazole moiety, which may confer specific pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action and potential therapeutic applications.

The molecular formula for this compound is C10H11F3N2O2SC_{10}H_{11}F_3N_2O_2S, with a molecular weight of 280.27 g/mol. The compound is characterized by its trifluoroethyl group which enhances lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H11F3N2O2SC_{10}H_{11}F_3N_2O_2S
Molecular Weight280.27 g/mol
IUPAC NameThis compound
SMILESC1CCC2=C(C1)N=C(S2)NC(=O)OCC(F)(F)F

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in various physiological processes. The benzothiazole component may play a critical role in modulating signaling pathways related to inflammation and pain response.

Potential Mechanisms:

  • Enzyme Inhibition : The carbamate group may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The compound may interact with GABA receptors or other neurotransmitter systems involved in seizure activity and neuroprotection.

Biological Activity Studies

Recent studies have explored the anticonvulsant properties of compounds structurally similar to this compound. For instance:

  • Anticonvulsant Activity : Research has indicated that related compounds can suppress seizures induced by pentylenetetrazole (PTZ), suggesting a potential for developing new anticonvulsants from this class of compounds .
    • Study Findings :
      • Compounds exhibited concentration-dependent inhibition of locomotor activity in animal models.
      • Alterations in neurochemical markers (e.g., GABA levels) were observed following treatment.

Case Study 1: Anticonvulsant Properties

In a study examining the effects of various benzothiazole derivatives on PTZ-induced seizures in mice:

  • Objective : To evaluate the efficacy of the compound in reducing seizure frequency.
  • Results : The compound demonstrated significant anticonvulsant effects at specific dosages compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress:

  • Objective : To determine the protective capacity against cell death.
  • Results : The compound enhanced cell viability and reduced markers of oxidative damage.

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate, and what key reaction parameters must be controlled?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reactions : Reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a trifluoroethyl carbamate precursor. Temperature (60–80°C) and solvent polarity (e.g., DMF or THF) are critical to avoid side reactions.

Protecting Group Strategies : Use of tert-butyl or benzyl carbamate protecting groups to stabilize reactive intermediates during coupling steps .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

Key parameters to optimize:

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the carbamate group.
  • Catalyst Selection : Triethylamine or DMAP for efficient coupling .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

FTIR Spectroscopy : Confirm the presence of carbamate C=O stretching (~1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with trifluoroethyl groups .

NMR (¹H/¹³C) : Assign peaks for the tetrahydrobenzothiazole ring (δ 1.5–2.8 ppm for methylene protons) and trifluoroethyl group (δ 4.3–4.5 ppm for -OCH₂CF₃) .

HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can researchers address low yields in the final coupling step during synthesis?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .

Temperature Gradients : Perform stepwise heating (e.g., 50°C → 80°C) to favor selective coupling .

Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) at 10 mol% to accelerate carbamate formation .

Intermediate Monitoring : Use TLC or inline IR to detect incomplete reactions early .

Advanced: What experimental approaches are suitable for investigating the compound's interaction with enzymatic targets, such as kinase inhibition?

Methodological Answer:

Enzyme Kinetics :

  • IC₅₀ Determination : Dose-response assays using recombinant kinases (e.g., EGFR) with ATP-concentration variations .
  • Lineweaver-Burk Plots : Identify competitive/non-competitive inhibition mechanisms .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on trifluoroethyl interactions with hydrophobic kinase pockets .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) for target validation .

Advanced: How should contradictory data between in vitro and in vivo bioactivity studies be systematically analyzed?

Methodological Answer:

Pharmacokinetic Profiling :

  • Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
  • Measure logP and solubility to evaluate bioavailability discrepancies .

Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that alter efficacy .

Dose-Response Correlation : Replicate in vitro assays under physiological conditions (e.g., serum-containing media) to bridge gaps .

Advanced: What strategies are effective in optimizing the compound's solubility and stability for pharmacokinetic studies?

Methodological Answer:

Salt Formation : Screen with HCl or sodium counterions to improve aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability in gastric fluid .

Excipient Screening : Use cyclodextrins or lipid-based formulations for nanoemulsion delivery .

Accelerated Stability Testing : Expose the compound to varied pH (1–9) and temperature (25–40°C) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.